2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S2/c1-15-11-16(2)24(17(3)12-15)28-22(31)14-33-23-10-9-21(29-30-23)25-18(4)27-26(34-25)19-7-6-8-20(13-19)32-5/h6-13H,14H2,1-5H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCXYEMTEHTASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC(=CC=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized via the condensation of hydrazines with 1,4-diketones.
Coupling Reactions: The thiazole and pyridazine rings are then coupled together using appropriate coupling reagents and conditions.
Introduction of the Mesityl Group: The mesityl group is introduced through a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is assembled by linking the methoxyphenyl group and the thioacetamide moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydropyridazine derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of sulfanyl-linked acetamides with heterocyclic cores. Key analogues include:
Key Observations :
Pharmacological and Physicochemical Properties
- Antiproliferative Activity : Hydroxyacetamide derivatives with triazole-imidazole cores (e.g., FP1-12) showed IC₅₀ values of 8–22 µM against MCF-7 and HeLa cells . The pyridazine-thiazole scaffold may enhance potency due to improved DNA intercalation or kinase inhibition .
- Anti-exudative Effects : Triazole-furan acetamides (e.g., ) exhibited 60–75% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium. The target compound’s thiazole moiety could further modulate COX-2 selectivity.
Comparison with Analogues :
Recommendations :
- Conduct kinase inhibition assays (e.g., EGFR, VEGFR) to exploit the pyridazine-thiazole scaffold.
- Optimize substituents to balance lipophilicity and solubility (e.g., introducing polar groups on the trimethylphenyl ring).
Biological Activity
The compound 2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its synthesis, mechanisms of action, and biological activities, particularly focusing on its cytotoxic effects and interactions with various molecular targets.
Chemical Structure and Properties
The compound's structure is characterized by multiple pharmacophores including thiazole and pyridazine rings, which are known to enhance biological activity. The molecular formula is , with a molecular weight of approximately 464.66 g/mol. Its structural attributes include:
| Property | Value |
|---|---|
| Molecular Weight | 464.66 g/mol |
| Molecular Formula | C26H28N4O2S |
| LogP | 3.7484 |
| Polar Surface Area | 85.155 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to form the thiazole and pyridazine rings through coupling reactions. Common reagents include halogenated intermediates and organometallic reagents, often utilizing palladium or copper complexes as catalysts. Optimization of these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by interfering with key signaling pathways, potentially affecting cell proliferation rates.
Cytotoxicity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB-231 (breast cancer) : IC50 values indicate moderate to high cytotoxicity.
- HepG2 (liver cancer) : Similar trends in cytotoxicity have been observed.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
In Vitro Studies
In vitro studies have shown that the compound can effectively inhibit the activity of specific kinases involved in cancer progression, such as VEGFR2. The inhibitory rates observed were notable when compared to standard treatments.
Table 2: Inhibitory Activity on Kinases
| Compound | Kinase Target | Inhibitory Rate (%) at 20 µM |
|---|---|---|
| 2-{...} | VEGFR2 | 5.72 |
| Sorafenib | VEGFR2 | 3.76 |
Case Studies
Several studies have highlighted the therapeutic potential of thiazole and pyridazine derivatives similar to this compound:
- Thiazole Derivatives : Compounds containing thiazole moieties have been reported to exhibit significant anti-inflammatory and anticancer properties.
- Pyridazine Derivatives : These compounds have shown promise in treating various types of cancer due to their ability to modulate key signaling pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields and purity be maximized?
- Methodology :
- The synthesis involves multi-step reactions, including thiazole ring formation, pyridazine functionalization, and sulfanyl-acetamide coupling. Key intermediates include 3-methoxyphenyl-thiazole and pyridazine derivatives.
- Critical conditions : Use Zeolite (Y-H) or pyridine as catalysts for cyclization steps (150°C, reflux) . Purification via recrystallization (ethanol) or column chromatography improves purity (>95% by HPLC) .
- Yield optimization : Control stoichiometry (equimolar ratios) and monitor reaction progress with TLC or LC-MS to terminate reactions at completion .
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
- Structural confirmation :
- NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm, pyridazine N-CH3 at δ 2.5–3.0 ppm) .
- HRMS : Exact mass determination (e.g., molecular ion [M+H]⁺ at m/z 507.6) .
- Purity assessment :
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity .
Advanced Research Questions
Q. How can researchers elucidate the reaction mechanisms of key functional groups (e.g., thiazole, sulfanyl-acetamide) under varying conditions?
- Mechanistic studies :
- Oxidation/Reduction : Probe thiazole sulfur with KMnO₄ (forms sulfoxides) or H₂/Pd-C (reduces pyridazine rings). Monitor intermediates via FTIR (S=O stretches at 1050 cm⁻¹) .
- Substitution reactions : React methoxy groups with NaH/alkyl halides; track regioselectivity using 2D NMR (NOESY for spatial proximity) .
- Kinetic analysis : Use stopped-flow spectroscopy to measure rate constants for nucleophilic attacks on the sulfanyl group .
Q. What strategies address contradictions in reported biological activity data (e.g., varying IC₅₀ values in kinase inhibition assays)?
- Resolution approaches :
- Comparative assays : Re-test the compound under standardized conditions (e.g., ATP concentration, pH 7.4) alongside positive controls (e.g., staurosporine) .
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR or CDK2) using Schrödinger Suite. Correlate binding energy (ΔG) with experimental IC₅₀ .
- Data normalization : Normalize activity to cell viability (MTT assays) to exclude cytotoxicity artifacts .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- SAR strategies :
- Core modifications : Replace 3-methoxyphenyl with 4-fluorophenyl to assess halogen effects on hydrophobic interactions .
- Side-chain variations : Synthesize analogs with methyl → ethyl groups on the acetamide tail; evaluate selectivity via kinase profiling panels .
- In silico guidance : Use CoMFA or QSAR models to predict substituent effects on binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
